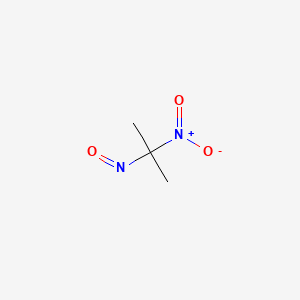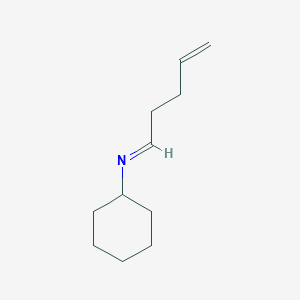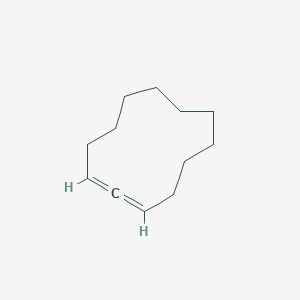
Cyclododeca-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododeca-1,2-diene is an organic compound with a twelve-membered ring structure containing two double bonds. This compound is of significant interest in organic chemistry due to its unique cyclic structure and reactivity. It serves as a precursor for various chemical reactions and has applications in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclododeca-1,2-diene can be synthesized through several methods. One common approach involves the trimerization of butadiene using a Ziegler-Natta catalyst, such as titanium tetrachloride and aluminum chloride, under mild conditions (70-80°C) and low pressure (around 2 bar) . This process yields cyclododeca-1,5,9-triene, which can then be selectively hydrogenated to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of cyclododeca-1,5,9-triene. This oxidation can be achieved using various oxidizing agents, such as oxygen or nitric acid, in the presence of catalysts like boric acid . The resulting product is then purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclododeca-1,2-diene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield cyclododecane or other reduced products.
Substitution: The double bonds in this compound can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Cyclododecane and other saturated hydrocarbons.
Substitution: Halogenated cyclododecanes.
Applications De Recherche Scientifique
Cyclododeca-1,2-diene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclododeca-1,2-diene involves its ability to undergo various chemical transformations due to the presence of double bonds. These double bonds can participate in addition reactions, forming reactive intermediates that can further react to produce a wide range of products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecatriene: Another twelve-membered ring compound with three double bonds.
Cyclododecane: A saturated twelve-membered ring compound obtained by the hydrogenation of cyclododeca-1,2-diene.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct reactivity compared to other cyclododeca compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
1129-91-5 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
InChI |
InChI=1S/C12H20/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1,5H,2,4,6-12H2 |
Clé InChI |
FJTSGSJAXDYRTF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC=C=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
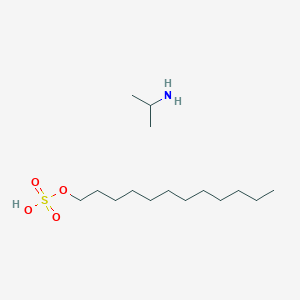
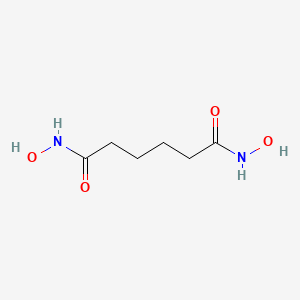
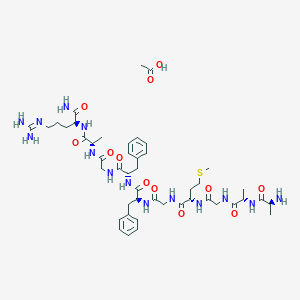
![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
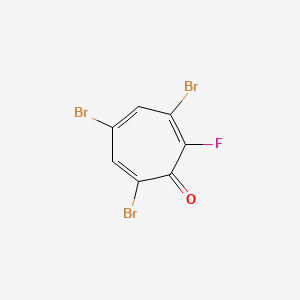
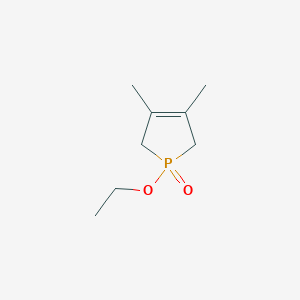
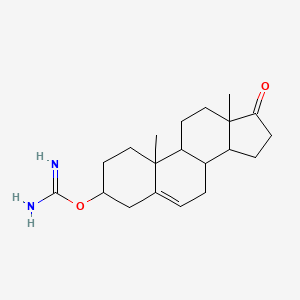
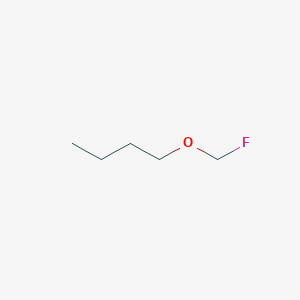
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
